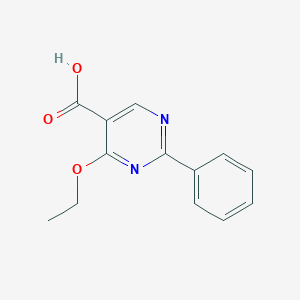

4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of various pyrimidine derivatives has been explored in several studies. For instance, the synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines was achieved through cyclization and nucleophilic substitution reactions, resulting in compounds with significant analgesic and anti-inflammatory properties . Similarly, ethyl 4-hydroxypyrimidine-5-carboxylate derivatives were synthesized from diethyl 2-(ethoxymethylene)malonate with high yields, demonstrating an efficient one-step method . Additionally, 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives were synthesized using a catalyst-free multicomponent synthesis in aqueous ethanol, showcasing a green chemistry approach .

Molecular Structure Analysis

The molecular and vibrational structure of 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid (BEPA) was characterized using spectroscopic methods and theoretical calculations. The study provided insights into the stability of the molecule through hyperconjugative interactions and charge delocalization, as analyzed by Natural Bond Orbital (NBO) analysis. The donor and acceptor atoms within the molecule were identified through density plots of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO) .

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives in chemical reactions has been explored in various contexts. For example, the reaction of 2-(ethoxymethylidene)-3-oxo carboxylic acid esters with tetrazol-5-amine led to the formation of ethyl 4-alkyl-2-azidopyrimidine-5-carboxylates, which are capable of further nucleophilic substitution reactions . This demonstrates the versatility of pyrimidine derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are closely related to their molecular structure and reactivity. For instance, the antioxidant activity of substituted ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives was evaluated, with some compounds showing promising activity . The antiproliferative activity of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines against cancer cell lines was also assessed, with certain derivatives exhibiting potent inhibitory effects on tubulin polymerization .

科学的研究の応用

Synthesis of Novel Organic Compounds

Several studies have focused on the synthesis of pyrimidine derivatives, which are of significant interest due to their potential biological activities and applications in pharmaceuticals. For example, the reaction of 2-(ethoxymethylidene)-3-oxo carboxylic acid esters with tetrazol-5-amine has led to the production of ethyl 4-alkyl-2-azidopyrimidine-5-carboxylates, which can undergo further nucleophilic substitution, indicating the versatility of pyrimidine derivatives in organic synthesis (Goryaeva et al., 2015).

Luminescent Materials

Research into luminescent materials has also benefited from derivatives of 4-ethoxy-2-phenylpyrimidine-5-carboxylic acid. The synthesis of novel luminescent lanthanide-2-phenylpyrimidine-carboxylate frameworks, which exhibit red or green emission depending on the lanthanide ion used, highlights the potential of these compounds in creating new luminescent materials with applications in lighting, displays, and sensors (Jia et al., 2014).

Antiviral and Antimicrobial Agents

The exploration of antiviral and antimicrobial agents has also seen the application of 4-ethoxy-2-phenylpyrimidine-5-carboxylic acid derivatives. For instance, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, derived from pyrimidine compounds, have shown marked inhibition of retrovirus replication in cell culture, suggesting their potential as antiviral agents (Hocková et al., 2003). Similarly, the synthesis and antimicrobial evaluation of novel 2-(hydroxyimino)-dihydropyrimidine-5-carboxylic acids have demonstrated significant antibacterial and antifungal activities, pointing towards their potential use in combating microbial infections (Shastri & Post, 2019).

Material Science Applications

The self-assembly of amphoteric azopyridine carboxylic acids, including those related to 4-ethoxy-2-phenylpyrimidine-5-carboxylic acid, has shown that the macroscopic morphology of fibrous organizates can be controlled by tuning the strength of π–π stacking among the component molecules. This indicates the potential of these compounds in designing new materials with specific physical properties (Aoki et al., 2002).

Safety And Hazards

The safety information for “4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

4-ethoxy-2-phenylpyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-2-18-12-10(13(16)17)8-14-11(15-12)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKPLQDANXTNQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1C(=O)O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376920 |

Source

|

| Record name | 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid | |

CAS RN |

136326-10-8 |

Source

|

| Record name | 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate](/img/structure/B145936.png)